molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No. B2609857
CAS RN: 1788678-42-1
M. Wt: 393.45
InChI Key: KYEFJWSSMROSSS-UHFFFAOYSA-N
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Description

The compound “4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains two imidazole rings, which are five-membered planar rings with two non-adjacent nitrogen atoms . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles has been a subject of intense research for numerous decades . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of two imidazole rings and a benzamide group. The imidazole rings are five-membered planar rings with two non-adjacent nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the method's promise for quality control in pharmaceutical analysis due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Synthesis of Guanidine Derivative

Another research focused on the synthesis of a guanidine derivative, showcasing the chemical's potential in various applications due to its unique structure and properties (Balewski & Kornicka, 2021).

Antibacterial Activity

The synthesis of novel imidazo[1,2-a]pyridine derivatives and their evaluation for antibacterial activity highlight the compound's potential in developing new antibacterial agents. This research indicates the significance of structural activity relationships in designing effective antimicrobial compounds (Budumuru, Golagani, & Kantamreddi, 2018).

Thermolysis and Mechanistic Studies

Research on the thermolysis of N-arylbenzamidoximes, leading to the formation of anilide, oxazole, and imidazole derivatives, provides insights into the mechanisms of chemical transformations, which could be pivotal in synthetic chemistry applications (Gaber & Taib, 2016).

Synthesis and Characterization of Benzimidazole Derivatives

The study on the synthesis, characterization, and biological activity of novel benzimidazole derivatives showcases the interdisciplinary nature of chemical research, merging synthetic chemistry with biological testing to discover compounds with potential therapeutic uses (Jafar, Vijayakumar, Venkatraman, & Venkatesh, 2010).

Future Directions

The future directions in the research of this compound could involve exploring its potential applications in various fields such as pharmaceutical chemistry, given the significance of imidazole rings in these areas . Further studies could also focus on the development of more efficient synthesis methods and the exploration of its mechanism of action .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFJWSSMROSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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